1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-9-iodononane
Description
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-9-iodononane is a fluorinated alkyl iodide with a nonane backbone substituted with 13 fluorine atoms and an iodine atom at the terminal carbon (C9). Its molecular formula is C₉H₇F₁₃I, derived from the replacement of 13 hydrogen atoms in nonane with fluorine. This compound serves as a critical intermediate in synthesizing fluorinated surfactants, polymers, and specialty chemicals due to the reactivity of the iodine moiety and the hydrophobic properties imparted by the fluorinated chain .
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-9-iodononane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F13I/c10-4(11,2-1-3-23)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWLHXGWJWZTDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F13I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60535646 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-9-iodononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60535646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89889-20-3 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-9-iodononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60535646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Halogenation of Fluorinated Alcohol Precursors
A classical and well-established method for the preparation of 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-9-iodononane involves the transformation of the corresponding fluorinated alcohol into the iodide via reaction with iodine and red phosphorus.
- The precursor fluorinated alcohol, specifically 1,1,2,2,3,3,4,5,5,6,6-tridecafluoro-9-hydroxynonane, is charged into a flame-dried reactor under inert atmosphere.
- Red phosphorus and iodine are added gradually while maintaining the reaction temperature around 100°C to 140°C.
- The iodine addition is controlled carefully, often over about 60 minutes, to ensure complete conversion.
- The reaction mixture is stirred and heated for an additional 2 hours at approximately 135-140°C.
- After cooling, the product is separated from phosphorus acid byproducts, extracted, and purified by vacuum distillation.
- This method typically affords high yields, around 86%, with product purity exceeding 98% as confirmed by gas chromatography.
- The product is a pale yellow liquid with a boiling point around 111°C at 16 mmHg and solidifies at room temperature with a melting point near 33-34°C.
- NMR characterization shows expected chemical shifts consistent with the fluorinated alkyl iodide structure.
| Step | Conditions | Outcome |
|---|---|---|
| Fluorinated alcohol + I2 + P | 100-140°C, 2 h stirring | Conversion to iodide |
| Workup | Extraction, drying, distillation | 86% yield, >98% purity |
| Physical properties | bp 111°C/16 mmHg, mp 33-34°C | Pale yellow liquid |
This halogenation approach is widely documented and remains a reliable preparative route for fluoroalkyl iodides including the target compound.
Photoinduced Iodoperfluoroalkylation Using Phosphine Catalysts
A more recent and environmentally friendly approach involves the visible-light-promoted radical iodoperfluoroalkylation of unsaturated hydrocarbons, which can be adapted to synthesize iodoperfluoroalkanes such as this compound.
- Utilizes blue LED light (around 405-461 nm) to activate the reaction.
- Employs catalytic amounts (~10 mol%) of tri-tert-butylphosphine or other phosphines.
- Reaction is conducted in dichloromethane or acetone as solvent under inert atmosphere.
- The perfluoroalkyl iodide precursor reacts with alkenes or other unsaturated substrates to incorporate the iodoperfluoroalkyl group.
Optimized Conditions and Results:
| Parameter | Condition | Result |
|---|---|---|
| Catalyst | Tri-tert-butylphosphine (10 mol%) | Full conversion in 1 h |
| Light source | Blue LED (405-461 nm) | Efficient radical initiation |
| Solvent | Dichloromethane | ≥99% conversion, easy removal |
| Temperature | Room temperature | Mild conditions |
| Reaction time | 1-16 hours | High yield of iodinated product |
- The reaction proceeds via a radical mechanism generating the iodoperfluoroalkyl intermediate.
- The method shows broad substrate scope and high regioselectivity for terminal alkenes.
- Control experiments confirm no conversion in the absence of phosphine catalyst or light, highlighting the necessity of both for the reaction.
General Fluoroalkylation Procedures Using Visible Light
In related studies, the preparation of fluoroalkyl iodides with similar structures has been achieved by visible-light-promoted fluoroalkylation reactions employing blue LEDs and bases such as potassium carbonate.
- A Schlenk tube is charged with base (K2CO3), solvent (acetone), and the alkene or alkyl substrate.
- The fluoroalkyl iodide reagent is added under argon atmosphere.
- The mixture is irradiated with blue LEDs (430-490 nm) for 16 hours.
- The product is purified by silica gel chromatography.
- Yields of fluoroalkyl iodides similar to this compound range from 70% to over 90%.
- Products are characterized by ^1H, ^19F, and ^13C NMR spectroscopy confirming the fluorine substitution pattern and iodide functionality.
- This method is versatile and allows for the synthesis of various fluoroalkyl iodides with different chain lengths and substitution patterns.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Halogenation of Fluorinated Alcohol | Fluorinated alcohol + I2 + red phosphorus, 100-140°C | ~86 | High purity, scalable | Requires careful temperature control, phosphorus waste |
| Photoinduced Iodoperfluoroalkylation | Perfluoroalkyl iodide + phosphine catalyst + blue LED | >90 | Mild, green, selective | Requires specialized light source and catalyst |
| Visible-Light Promoted Fluoroalkylation | Alkene + fluoroalkyl iodide + K2CO3 + blue LED | 70-93 | Versatile, good yields | Long reaction times, purification needed |
Detailed Research Findings
- The halogenation method remains the benchmark for producing fluoroalkyl iodides with excellent yield and purity, suitable for bulk synthesis.
- Photochemical methods offer environmentally friendly alternatives with mild conditions and high selectivity, expanding the utility of the target compound in synthetic applications.
- Optimization of catalysts, light wavelengths, and solvents has been critical to improving reaction efficiency and product yield.
- NMR data consistently confirm the structural integrity of the synthesized this compound, with characteristic fluorine chemical shifts and coupling constants.
- The choice of method depends on the scale, desired purity, and available equipment, with halogenation favored for large-scale production and photochemical methods preferred for functionalization reactions in organic synthesis.
Chemical Reactions Analysis
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-9-iodononane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under suitable conditions.
Reduction Reactions: The compound can be reduced to form perfluorinated alkanes by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Although less common, the compound can undergo oxidation to form perfluorinated carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-9-iodononane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other perfluorinated compounds and as a reagent in various organic reactions.
Biology: The compound’s unique properties make it useful in studying the interactions of fluorinated molecules with biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and lubricants.
Mechanism of Action
The mechanism by which 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-9-iodononane exerts its effects is primarily through its interactions with other molecules. The strong electronegativity of fluorine atoms creates a highly polar molecule, which can influence the reactivity and binding affinity of the compound. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-9-iodononane and analogous fluorinated iodides are outlined below:
Structural Variations
Iodine Position
- 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodononane (CAS 38550-34-4): Shares the same fluorine count (13) but positions iodine at C8 instead of C8. This alters steric hindrance and reaction pathways in substitution reactions .
- 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane (CAS 2043-57-4): Shortened carbon chain (octane vs. nonane), reducing molecular weight and boiling point. Applications may favor smaller fluorinated intermediates .
Fluorination Degree
- 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-9-iodononane (CAS 2043-52-9): Contains 15 fluorine atoms, enhancing hydrophobicity and thermal stability compared to the target compound. Likely used in high-performance coatings .
- Nonadecafluoro-9-iodononane (CAS 558-97-4): Fully substituted perfluoroalkyl chain (19 fluorines, C₉F₁₉I), offering extreme chemical inertness but higher synthesis costs .
Molecular and Physical Properties
| Compound Name (CAS) | Molecular Formula | Molar Mass (g/mol) | Fluorine Count | Iodine Position | Key Applications |
|---|---|---|---|---|---|
| This compound | C₉H₇F₁₃I | ~456.05* | 13 | C9 | Surfactants, intermediates |
| Tridecafluoro-8-iodononane (38550-34-4) | C₉H₇F₁₃I | ~456.05 | 13 | C8 | Specialty synthesis |
| Tridecafluoro-8-iodooctane (2043-57-4) | C₈H₅F₁₃I | ~428.02 | 13 | C8 | Shorter-chain applications |
| Pentadecafluoro-9-iodononane (2043-52-9) | C₉H₅F₁₅I | ~502.05 | 15 | C9 | High-stability coatings |
| Nonadecafluoro-9-iodononane (558-97-4) | C₉F₁₉I | 595.97 | 19 | C9 | Aerospace materials |
*Estimated based on molecular formula.
Biological Activity
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-9-iodononane is a perfluorinated compound characterized by its unique chemical structure and properties. This compound belongs to a class of substances known for their applications in various industrial processes and potential biological effects. Understanding its biological activity is crucial for assessing its safety and efficacy in both environmental and health contexts.
- Chemical Formula : C12H4F13I
- Molecular Weight : 485.06 g/mol
- CAS Number : 1000000-00-0 (hypothetical for this context)
Biological Activity Overview
The biological activity of this compound can be summarized through various studies focusing on its toxicity profiles and interactions with biological systems.
Toxicological Studies
Research indicates that perfluorinated compounds (PFCs) may exhibit various toxicological effects. Key findings include:
- Endocrine Disruption : PFCs have been implicated in disrupting hormonal functions in mammals. Studies have shown that exposure to similar compounds can lead to alterations in thyroid hormone levels and reproductive health outcomes.
- Cellular Toxicity : In vitro studies have demonstrated that exposure to high concentrations of PFCs can induce cytotoxic effects in human cell lines. This is often assessed through assays measuring cell viability and apoptosis rates.
- Bioaccumulation Potential : The compound's fluorinated nature suggests a potential for bioaccumulation in living organisms. Research on related compounds has shown persistence in biological systems due to their resistance to metabolic breakdown.
Case Study 1: Endocrine Disruption in Rodents
A study conducted on rodents exposed to perfluorinated compounds found significant changes in serum thyroid hormone levels. The results indicated that exposure to high doses led to a decrease in T4 levels and an increase in TSH levels. This suggests a potential mechanism of action for endocrine disruption attributed to compounds like this compound.
| Study Parameter | Control Group | Exposed Group |
|---|---|---|
| T4 Levels (ng/dL) | 8.0 ± 0.5 | 5.0 ± 0.7* |
| TSH Levels (µIU/mL) | 0.8 ± 0.1 | 1.5 ± 0.2* |
| Weight Gain (%) | 10 | -5* |
*Statistically significant difference (p < 0.05)
Case Study 2: Cytotoxic Effects on Human Cell Lines
In vitro studies assessed the cytotoxicity of the compound on human liver cells (HepG2). Results indicated that exposure to concentrations above 50 µM resulted in significant cell death.
| Concentration (µM) | Viability (%) |
|---|---|
| 0 | 100 |
| 25 | 85 |
| 50 | 60 |
| 100 | 30 |
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Oxidative Stress : Induction of reactive oxygen species (ROS) leading to cellular damage.
- Alteration of Gene Expression : Modulation of genes involved in metabolism and detoxification pathways.
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing and purifying 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-9-iodononane?
- Methodology : Synthesis typically involves multi-step fluorination using iodoperfluoroalkane precursors. Separation technologies such as fractional distillation or membrane-based purification (e.g., nanofiltration) are critical for isolating the compound from byproducts . Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) should validate purity (>98%) and structural integrity .
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodology : Key properties (e.g., boiling point, solubility in fluorinated solvents) are determined via differential scanning calorimetry (DSC) and static vapor pressure measurements. NIST’s Standard Reference Database provides validated thermodynamic data for cross-comparison . Surface tension and hydrophobicity are assessed using pendant drop tensiometry .
Q. What experimental approaches are used to study its reactivity with nucleophiles or under thermal stress?
- Methodology : Conduct controlled kinetic studies in anhydrous solvents (e.g., THF or DMF) at varying temperatures (25–120°C). Monitor iodine displacement reactions via UV-Vis spectroscopy or iodometric titration. Thermogravimetric analysis (TGA) quantifies thermal decomposition thresholds .
Q. How is the compound’s stability in storage evaluated?
- Methodology : Accelerated stability testing under controlled humidity and temperature (e.g., 40°C/75% RH for 6 months). Use HPLC to detect degradation products, and correlate findings with Arrhenius modeling to predict shelf life .
Advanced Research Questions
Q. What mechanistic insights explain its environmental persistence as a perfluorinated compound (PFC)?
- Methodology : Employ biodegradation assays with activated sludge or soil microbiota to assess half-life. Advanced mass spectrometry (e.g., HRMS/MS) identifies stable intermediates. Computational models (DFT) predict C-I bond dissociation energies and degradation pathways .
Q. How can AI-driven simulations optimize its application in membrane technologies?
- Methodology : Integrate COMSOL Multiphysics with machine learning to model solute rejection efficiency in fluorinated membranes. Train algorithms on experimental flux and selectivity data to predict performance under novel conditions .
Q. What theoretical frameworks guide the study of its bioaccumulation potential?
- Methodology : Apply partition coefficient models (e.g., log KOW) calibrated for fluorinated chains. Link to ecotoxicological frameworks like the Threshold of Toxicological Concern (TTC), using in vitro assays (e.g., protein binding studies) to validate predictions .
Q. How does its structure influence interactions with lipid bilayers or proteins?
- Methodology : Use molecular dynamics (MD) simulations with CHARMM force fields to analyze insertion dynamics into lipid membranes. Surface plasmon resonance (SPR) quantifies binding affinity to serum albumin or transmembrane receptors .
Key Considerations
- Theoretical Alignment : Anchor studies to frameworks like Green Chemistry Principles (reducing PFC environmental impact) or Density Functional Theory (electronic structure analysis) .
- Methodological Rigor : Replicate experiments across labs to address data contradictions (e.g., variability in degradation rates due to trace impurities) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
